molecular formula C10H12N2O2 B1529970 Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1337880-52-0

Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1529970
CAS No.: 1337880-52-0
M. Wt: 192.21 g/mol
InChI Key: TYOWYLPAPCUXDU-UHFFFAOYSA-N
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Description

Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H12N2O2 It is a derivative of imidazo[1,2-a]pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of ethyl 2-aminopyridine-3-carboxylate with an appropriate aldehyde or ketone in the presence of a catalyst, followed by cyclization.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis processes that ensure high purity and yield. These processes often involve the use of advanced chemical reactors and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs.

  • Industry: It is utilized in the production of various chemical products and materials.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine

  • Ethyl imidazo[1,2-a]pyridine-2-carboxylate

  • Other derivatives of imidazo[1,2-a]pyridine

Properties

IUPAC Name

ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-14-10(13)8-7-12-6-4-3-5-9(12)11-8/h3-7,9,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOWYLPAPCUXDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC=CC2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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